molecular formula C10H17NO5 B12393378 (Rac)-ZLc-002

(Rac)-ZLc-002

Cat. No.: B12393378
M. Wt: 231.25 g/mol
InChI Key: BWPKYDAJBOUZDX-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Rac)-ZLc-002 is a useful research compound. Its molecular formula is C10H17NO5 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H17NO5

Molecular Weight

231.25 g/mol

IUPAC Name

methyl (2R)-2-[(3-methoxy-3-oxopropanoyl)amino]-3-methylbutanoate

InChI

InChI=1S/C10H17NO5/c1-6(2)9(10(14)16-4)11-7(12)5-8(13)15-3/h6,9H,5H2,1-4H3,(H,11,12)/t9-/m1/s1

InChI Key

BWPKYDAJBOUZDX-SECBINFHSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)OC)NC(=O)CC(=O)OC

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)CC(=O)OC

Origin of Product

United States

Foundational & Exploratory

(Rac)-ZLc-002 as a nNOS-NOS1AP Interaction Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of (Rac)-ZLc-002, a small-molecule compound identified as a putative inhibitor of the protein-protein interaction (PPI) between neuronal nitric oxide synthase (nNOS) and its adaptor protein, NOS1AP (also known as CAPON). Targeting this specific PPI is a novel therapeutic strategy for conditions involving N-methyl-D-aspartate receptor (NMDAR) overactivity, such as neuropathic pain and other neurological disorders.

Core Mechanism of Action and Signaling Pathway

Elevated NMDAR activity is a key contributor to central sensitization and chronic pain states. Downstream of NMDAR activation, nNOS is recruited to the receptor complex via Postsynaptic Density protein 95 (PSD95). nNOS then interacts with NOS1AP, forming a signaling complex that can activate further downstream pathways, including the p38 mitogen-activated protein kinase (p38 MAPK) pathway, which is implicated in excitotoxicity and pronociceptive signaling.

This compound has been investigated as a tool to disrupt this nNOS-NOS1AP interaction. In cellular models, it effectively reduces the NMDA-induced association of nNOS and NOS1AP. However, a key finding is that ZLc-002 does not disrupt the binding of purified nNOS and NOS1AP protein fragments in a direct, cell-free biochemical assay. This suggests an indirect mechanism of action within the cellular environment, rather than direct competition at the binding interface. Importantly, ZLc-002 selectively disrupts the nNOS-NOS1AP interaction without affecting the upstream interaction between nNOS and PSD95.

Signaling Pathway Diagram

nNOS_NOS1AP_Pathway cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Opens PSD95 PSD95 Ca_influx->PSD95 Activates nNOS nNOS PSD95->nNOS Recruits NOS1AP NOS1AP nNOS->NOS1AP p38_MAPK p38 MAPK Activation nNOS->p38_MAPK Leads to NOS1AP->p38_MAPK Excitotoxicity Excitotoxicity & Neuropathic Pain p38_MAPK->Excitotoxicity ZLc002 This compound ZLc002->nNOS Indirectly Inhibits Interaction

Figure 1: nNOS-NOS1AP signaling cascade downstream of NMDAR activation.

Quantitative Data Summary

The efficacy of this compound has been quantified in various experimental systems, from cell-based assays to in vivo models of pain.

Table 1: In Vitro & Ex Vivo Efficacy of this compound
Assay TypeSystemTreatmentConcentrationResultReference
Co-ImmunoprecipitationPrimary Cortical NeuronsNMDA + ZLc-00210 µMSignificantly reduced NMDA-evoked co-immunoprecipitation of nNOS with NOS1AP.
Co-ImmunoprecipitationHEK293T Cells (co-expressing full-length nNOS and NOS1AP)ZLc-00210 µMReduced co-immunoprecipitation of NOS1AP with nNOS.
Co-ImmunoprecipitationHEK293T Cells (co-expressing full-length nNOS and PSD95-PDZ2)ZLc-002Not specifiedDid not alter the interaction between nNOS and PSD95.
AlphaScreen™ AssayPurified recombinant proteins (His-nNOS₁₋₂₉₉ and GST-NOS1AP₄₀₀₋₅₀₆)ZLc-002Not specifiedFailed to disrupt the direct protein-protein interaction.
Table 2: In Vivo Efficacy of this compound in Pain Models
Pain ModelAnimalAdministrationDosageKey FindingReference
Formalin-Induced Inflammatory PainRatIntraperitoneal (i.p.)4 and 10 mg/kgSuppressed phase 2 pain behavior and reduced Fos-like immunoreactivity in the spinal dorsal horn.
Paclitaxel-Induced Neuropathic PainMouseIntraperitoneal (i.p.)10 mg/kgAttenuated established mechanical and cold allodynia. Efficacy was sustained with once-daily dosing.
Table 3: Synergistic Effect of this compound in Cancer Cell Lines
Cell LineCancer TypeTreatmentResultReference
4T1BreastZLc-002 + PaclitaxelSynergistically reduced tumor cell viability.
HeyA8OvarianZLc-002 + PaclitaxelSynergistically reduced tumor cell viability.

Experimental Protocols & Workflows

Detailed methodologies are crucial for the replication and extension of these findings.

Co-Immunoprecipitation from Cultured Neurons
  • Cell Culture: Primary cortical neurons are cultured to maturity.

  • Pre-treatment: Cells are pre-incubated with this compound (e.g., 10 µM) or vehicle for a specified duration.

  • Stimulation: NMDARs are activated with NMDA (e.g., 50 µM) for a short period (e.g., 10 minutes) to induce the nNOS-NOS1AP interaction.

  • Lysis: Cells are washed and lysed in a suitable immunoprecipitation buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Cell lysates are incubated with an anti-nNOS antibody overnight at 4°C. Protein A/G beads are then added to capture the antibody-protein complexes.

  • Washing & Elution: The beads are washed extensively to remove non-specific binders, and the bound proteins are eluted.

  • Western Blotting: Eluted samples are resolved by SDS-PAGE and transferred to a membrane. The presence of co-immunoprecipitated NOS1AP is detected using a specific anti-NOS1AP antibody. The amount of immunoprecipitated nNOS is also verified.

AlphaScreen™ Cell-Free Binding Assay
  • Protein Preparation: Purified recombinant His-tagged nNOS (e.g., amino acids 1-299) and GST-tagged NOS1AP (e.g., amino acids 400-506) are used.

  • Reaction Setup: The proteins are incubated in a 96-well or 384-well plate in the presence of this compound or vehicle control.

  • Bead Addition: AlphaScreen™ Nickel Chelate Acceptor beads (binding to His-nNOS) and Glutathione Donor beads (binding to GST-NOS1AP) are added sequentially with incubation periods.

  • Signal Detection: If the proteins interact, the donor and acceptor beads are brought into proximity. Upon laser excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, leading to light emission at 520-620 nm. The signal is read on an appropriate plate reader. A decrease in signal in the presence of an inhibitor indicates disruption of the PPI.

Paclitaxel-Induced Neuropathic Pain Model
  • Induction: Neuropathic pain is induced in mice by repeated intraperitoneal injections of paclitaxel.

  • Baseline Testing: Before and after induction, baseline mechanical and cold sensitivity are measured using von Frey filaments and the acetone test, respectively.

  • Treatment: Once allodynia is established, mice are treated with this compound (e.g., 10 mg/kg, i.p.) or vehicle.

  • Post-Treatment Assessment: Mechanical and cold allodynia are reassessed at various time points after drug administration to determine the compound's efficacy and duration of action.

Experimental Workflow Diagram

(Rac)-ZLc-002: A Novel Modulator of nNOS-NOS1AP Interaction with Therapeutic Potential in Pain and Oncology

Author: BenchChem Technical Support Team. Date: November 2025

(Rac)-ZLc-002 is a small molecule inhibitor targeting the interaction between neuronal nitric oxide synthase (nNOS) and its adaptor protein, NOS1AP (nitric oxide synthase 1 adaptor protein), also known as CAPON (carboxy-terminal PDZ ligand of nNOS). This interaction is a key component of N-methyl-D-aspartate (NMDA) receptor signaling pathways, which are implicated in central sensitization and various neurological disorders. By disrupting the nNOS-NOS1AP complex, this compound presents a promising therapeutic strategy for conditions such as inflammatory and neuropathic pain. Furthermore, it has demonstrated a synergistic effect with chemotherapeutic agents in reducing tumor cell viability.

Core Biological Target and Mechanism of Action

The primary biological target of this compound is the protein-protein interaction between nNOS and NOS1AP. In vitro studies have shown that this compound reduces the co-immunoprecipitation of NOS1AP with nNOS in primary cultured cortical neurons, indicating its ability to disrupt this complex within a cellular context. Interestingly, in a cell-free biochemical binding assay, ZLc-002 did not inhibit the binding between the purified protein domains of nNOS and NOS1AP, suggesting an indirect mechanism of action in intact cells.

Signaling Pathway

The NMDA receptor signaling cascade plays a crucial role in synaptic plasticity and pain transmission. Upon activation of the NMDA receptor, there is an influx of calcium, which leads to the activation of nNOS. nNOS, through its interaction with NOS1AP, is localized to specific subcellular compartments, facilitating the production of nitric oxide (NO) and subsequent downstream signaling events that contribute to neuronal hyperexcitability and pain sensitization. This compound intervenes in this pathway by preventing the association of nNOS with NOS1AP, thereby disrupting the spatial and functional coupling of these proteins.

G cluster_0 NMDAR NMDA Receptor Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Activation nNOS_activation nNOS Activation Ca_influx->nNOS_activation nNOS_NOS1AP nNOS-NOS1AP Complex nNOS_activation->nNOS_NOS1AP NO_production Nitric Oxide Production nNOS_NOS1AP->NO_production Downstream Downstream Signaling (e.g., cGMP, PKG) NO_production->Downstream Pain_Sensitization Pain Sensitization Downstream->Pain_Sensitization ZLc002 This compound ZLc002->nNOS_NOS1AP Inhibition

Figure 1: Simplified signaling pathway of this compound action.

Biological Activity

In Vitro Activity
Assay TypeCell Line/SystemConcentration of this compoundObserved EffectReference
Co-immunoprecipitationPrimary cultured cortical neurons10 µMReduced co-immunoprecipitation of NOS1AP with nNOS.
Cell-free binding assayPurified His-nNOS and GST-NOS1AP proteinsNot specifiedFailed to disrupt nNOS–NOS1AP protein–protein interactions.
Tumor Cell Viability4T1 (mouse breast cancer)In combination with PaclitaxelSynergistically reduced tumor cell viability.
Tumor Cell ViabilityHeyA8 (human ovarian cancer)In combination with PaclitaxelSynergistically reduced tumor cell viability.
In Vivo Activity
Animal ModelSpeciesDosage of this compoundAdministration RouteObserved EffectReference
Inflammatory Pain (Formalin-induced)Rat4 and 10 mg/kgIntraperitoneal (i.p.)Suppressed formalin-evoked inflammatory pain.
Neuropathic Pain (Paclitaxel-induced)Mouse10 mg/kgIntraperitoneal (i.p.)Attenuated mechanical and cold allodynia.

Experimental Protocols

Co-immunoprecipitation in Primary Cortical Neurons

Objective: To determine the effect of this compound on the interaction between nNOS and NOS1AP in primary neurons.

Methodology:

  • Primary cortical neurons are cultured.

  • Neurons are treated with 10 µM this compound.

  • Cell lysates are prepared.

  • nNOS is immunoprecipitated from the lysates using an anti-nNOS antibody.

  • The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane for Western blotting.

  • The

The Role of (Rac)-ZLc-002 in Neuropathic Pain: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(Rac)-ZLc-002 has emerged as a promising small-molecule compound in preclinical studies for the management of neuropathic pain. This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative data from key experiments, detailed protocols, and visualizations of the involved signaling pathways.

Core Mechanism of Action: Targeting the nNOS-NOS1AP Interaction

This compound is identified as a putative inhibitor of the interaction between neuronal nitric oxide synthase (nNOS) and nitric oxide synthase 1 adaptor protein (NOS1AP)[1][2][3]. This interaction is a critical downstream step in the signaling cascade initiated by the activation of N-methyl-D-aspartate receptors (NMDARs), which is strongly associated with central sensitization and the maintenance of chronic pain states[4][5][6].

In neuropathic pain conditions, excessive glutamate release leads to overactivation of NMDARs. This triggers a cascade that includes the association of nNOS with NOS1AP, leading to the activation of downstream effectors such as p38 mitogen-activated protein kinase (p38 MAPK)[4][5]. The activation of this pathway is believed to contribute to the neuronal hyperexcitability and inflammation characteristic of neuropathic pain. By disrupting the nNOS-NOS1AP complex, this compound is hypothesized to attenuate these downstream signals, thereby producing an analgesic effect. Interestingly, in vitro studies suggest an indirect mode of action, as ZLc-002 reduced the co-immunoprecipitation of nNOS and NOS1AP in cultured neurons and HEK293T cells, but did not disrupt their interaction in a cell-free biochemical binding assay[3].

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical evaluations of this compound.

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Paclitaxel-Induced Neuropathic Pain

ParameterVehicle ControlThis compound (10 mg/kg, i.p.)
Mechanical Paw Withdrawal Threshold (g)BaselineSignificantly increased relative to vehicle

Data adapted from in vivo studies investigating the effects of repeated dosing of ZLc-002 in a mouse model of paclitaxel-induced neuropathic pain[2].

Table 2: In Vitro Activity of this compound

AssayConcentrationObservation
Co-immunoprecipitation (in cultured cortical neurons)10 µMReduced co-immunoprecipitation of NOS1AP with nNOS[1]
AlphaScreen (in vitro binding assay)Up to 100 µMFailed to disrupt nNOS–NOS1AP protein–protein interactions[2]

Experimental Protocols

Paclitaxel-Induced Neuropathic Pain Model in Mice

This model is utilized to screen for compounds that can alleviate chemotherapy-induced neuropathic pain.

  • Animal Model: Male mice are used for this model.

  • Induction of Neuropathy: Paclitaxel is administered to the mice. While various dosing schedules exist, a common method involves intraperitoneal (i.p.) injections[7][8][9][10][11].

  • Drug Administration: this compound is administered via intraperitoneal injection. In one key study, a dose of 10 mg/kg was given once daily for 8 days[1][2].

  • Behavioral Testing (Mechanical Allodynia): Mechanical allodynia, a key feature of neuropathic pain, is assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw. A lower threshold indicates increased pain sensitivity.

  • Data Analysis: The paw withdrawal thresholds are compared between the vehicle-treated and this compound-treated groups to determine the compound's efficacy in reversing paclitaxel-induced hypersensitivity.

Co-Immunoprecipitation and Western Blotting

This protocol is used to assess the interaction between nNOS and NOS1AP in a cellular context.

  • Cell Culture: Primary cortical neurons or HEK293T cells are cultured and may be treated with NMDA to stimulate the nNOS-NOS1AP interaction, with or without pre-treatment with this compound[2].

  • Cell Lysis: Cells are lysed to release cellular proteins.

  • Immunoprecipitation: An antibody specific for nNOS is added to the cell lysate to pull down nNOS and any proteins bound to it. Protein A/G resin is used to capture the antibody-protein complexes[2].

  • Elution: The bound proteins are eluted from the resin.

  • Western Blotting: The eluted proteins are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies for both nNOS and NOS1AP to detect the presence and relative amounts of each protein in the immunoprecipitated complex[2]. A reduction in the amount of co-immunoprecipitated NOS1AP in the presence of this compound suggests that the compound disrupts their interaction within the cell.

Signaling Pathways and Experimental Workflow

Neuropathic_Pain_Signaling_Pathway cluster_upstream Upstream Events cluster_target Therapeutic Target cluster_downstream Downstream Signaling Glutamate_Release Excessive Glutamate Release NMDAR_Activation NMDAR Activation Glutamate_Release->NMDAR_Activation Ca_Influx Ca2+ Influx NMDAR_Activation->Ca_Influx nNOS_NOS1AP_Complex nNOS-NOS1AP Complex Formation Ca_Influx->nNOS_NOS1AP_Complex p38_MAPK_Activation p38 MAPK Activation nNOS_NOS1AP_Complex->p38_MAPK_Activation ZLc_002 This compound ZLc_002->nNOS_NOS1AP_Complex Inhibits Neuronal_Hyperexcitability Neuronal Hyperexcitability & Inflammation p38_MAPK_Activation->Neuronal_Hyperexcitability Neuropathic_Pain Neuropathic Pain Neuronal_Hyperexcitability->Neuropathic_Pain

Caption: Signaling pathway in neuropathic pain targeted by this compound.

Experimental_Workflow cluster_model Animal Model cluster_treatment Treatment cluster_assessment Assessment Induction Induce Neuropathic Pain (e.g., Paclitaxel Administration) Grouping Divide into Groups (Vehicle vs. ZLc-002) Induction->Grouping Administration Administer this compound (e.g., 10 mg/kg, i.p.) Grouping->Administration Behavioral Behavioral Testing (von Frey Filaments) Administration->Behavioral Analysis Data Analysis (Paw Withdrawal Threshold) Behavioral->Analysis

Caption: Experimental workflow for in vivo testing of this compound.

Conclusion and Future Directions

This compound represents a novel therapeutic strategy for neuropathic pain by targeting the nNOS-NOS1AP protein-protein interaction. Preclinical data demonstrates its ability to reverse mechanical allodynia in a chemotherapy-induced neuropathy model. The indirect mechanism of action suggested by in vitro assays warrants further investigation to fully elucidate how it disrupts the nNOS-NOS1AP complex within the cellular environment.

For drug development professionals, the lack of publicly available pharmacokinetic and toxicological data for this compound highlights the need for further studies to assess its drug-like properties and safety profile. Future research should also explore the efficacy of this compound in other models of neuropathic pain, such as the spinal nerve ligation model, to broaden its potential therapeutic applications. The unique mechanism of this compound, downstream of NMDAR activation, may offer a more targeted approach with a potentially better side-effect profile compared to direct NMDAR antagonists.

References

Preclinical Profile of (Rac)-ZLc-002: A Novel Anxiolytic Agent Targeting the nNOS-CAPON Interaction

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

(Rac)-ZLc-002, a small molecule inhibitor of the neuronal nitric oxide synthase (nNOS) and its C-terminal PDZ ligand (CAPON) interaction, has emerged as a promising preclinical candidate for the treatment of anxiety disorders. Preclinical studies in murine models demonstrate that systemic administration of this compound elicits significant anxiolytic-like effects across a battery of validated behavioral paradigms. This technical guide provides a comprehensive overview of the core preclinical findings, including detailed experimental protocols, quantitative data from key behavioral assays, and a visualization of the proposed mechanism of action. The data presented herein support the continued investigation of this compound as a novel therapeutic agent for anxiety and related disorders.

Mechanism of Action

This compound exerts its anxiolytic effects by disrupting the protein-protein interaction between nNOS and CAPON. This interaction is implicated in the modulation of anxiety-related behaviors, and its disruption in the hippocampus has been shown to produce anxiolytic-like effects. Chronic stress has been demonstrated to increase the coupling of nNOS and CAPON in the hippocampus, leading to an anxiogenic phenotype. This compound and other nNOS-CAPON disruptors have been shown to reverse these stress-induced behavioral changes. The downstream signaling cascade involves the regulation of Dexras1-ERK signaling, which plays a role in synaptic plasticity.

No Publicly Available Data on the Synergy of (Rac)-ZLc-002 and Paclitaxel in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and clinical trial databases, no publicly available research was found on the compound "(Rac)-ZLc-002" in the context of cancer treatment or its potential synergistic effects with paclitaxel.

The requested in-depth technical guide or whitepaper on the synergy between this compound and paclitaxel in cancer cells cannot be provided due to the absence of foundational scientific data on this specific topic.

Initial investigations for "this compound" in combination with paclitaxel yielded no relevant results. Further searches for "ZLc-002" identified the compound as N-(2-carbomethoxyacetyl)-D-valine methyl ester.[1][2] Published protocols describe the synthesis of ZLc-002 as an inhibitor of the interaction between neuronal nitric oxide synthase (nNOS) and its adaptor protein, Capon.[1][2] This line of research has primarily focused on the potential anxiolytic-like (anti-anxiety) effects of disrupting this interaction in the brain.[1][2]

The available scientific literature does not contain any studies, pre-clinical or clinical, that evaluate the efficacy of ZLc-002 as an anti-cancer agent, either as a monotherapy or in combination with other chemotherapeutic drugs like paclitaxel. Consequently, there is no data to summarize regarding quantitative synergy, experimental protocols, or signaling pathways related to the user's topic of interest.

It is possible that "this compound" is an internal compound designation not yet disclosed in public research, or that research into its anti-cancer properties is in a very early, unpublished stage. Without publicly accessible data, it is not possible to fulfill the request for a detailed technical guide, including data tables and visualizations.

For researchers, scientists, and drug development professionals interested in the synergistic effects of various agents with paclitaxel, a wealth of information is available on other compounds. Paclitaxel's mechanism of action, which involves the stabilization of microtubules leading to cell cycle arrest and apoptosis, is a focal point for combination therapies aiming to enhance its efficacy and overcome resistance. Should interest lie in the general principles of paclitaxel synergy, a guide on established combination therapies could be produced based on available literature. However, the specific request concerning "this compound" cannot be addressed at this time.

References

Methodological & Application

(Rac)-ZLc-002 experimental protocol for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: (Rac)-ZLc-002

This compound is an experimental compound identified as an inhibitor of the interaction between neuronal nitric oxide synthase (nNOS) and nitric oxide synthase 1 adaptor protein (NOS1AP). Emerging research indicates its potential as an anticancer agent, where it may synergize with existing chemotherapeutics like Paclitaxel to reduce tumor cell viability. While its primary described mechanism involves the nNOS-NOS1AP axis, its broader effects on cancer cell biology likely involve modulation of key signaling pathways crucial for tumor growth and survival.

The Rac family of small Rho GTPases are fundamental regulators of numerous cellular processes, including cytoskeleton organization, cell motility, proliferation, and survival. Hyperactivation of Rac signaling is a common feature in many human cancers and is associated with tumorigenesis, metastasis, and resistance to targeted therapies. Therefore, targeting the Rac signaling pathway presents a promising strategy for cancer treatment. Inhibition of Rac signaling can induce apoptosis (programmed cell death) in cancer cells, often mediated through the activation of caspases and modulation of the Bcl-2 family of survival proteins.

These application notes provide detailed protocols for investigating the effects of this compound on cancer cells in culture. The described methods include general cell handling, assessment of cell viability to determine cytotoxic effects, analysis of apoptosis to elucidate the mechanism of cell death, and Western blotting to probe the compound's impact on specific signaling proteins.

Data Presentation

Quantitative data from cell-based assays should be systematically recorded to allow for robust analysis and comparison across different experimental conditions.

Table 1: Cell Viability Data (IC50 Values)

This table structure is recommended for summarizing the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines after a 72-hour treatment period, as determined by the Resazurin Cell Viability Assay.

Cell LineCancer TypeIC50 (µM) of this compound
A549Lung CarcinomaExample Value: 25.5
MCF-7Breast AdenocarcinomaExample Value: 42.1
SKBR3Breast AdenocarcinomaExample Value: 38.7
HeLaCervical CancerExample Value: 31.8

Note: The IC50 values presented are placeholders for illustrative purposes. Actual values must be determined experimentally.

Table 2: Apoptosis Assay Data

This table provides a template for presenting data from an Annexin V & PI apoptosis assay. It shows the percentage of cells in different phases following treatment with this compound at its predetermined IC50 concentration for 48 hours.

Cell LineTreatmentViable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
A549Control (DMSO)Example: 95.2Example: 2.5Example: 2.3
A549This compound (IC50)Example: 45.7Example: 35.1Example: 19.2
MCF-7Control (DMSO)Example: 96.1Example: 2.1Example: 1.8
MCF-7This compound (IC50)Example: 52.3Example: 30.8Example: 16.9

Note: The percentage values are placeholders for illustrative purposes.

Experimental Protocols

Protocol 1: General Cell Culture and Maintenance

This protocol provides general guidelines for the aseptic culture of both adherent and suspension mammalian cancer cell lines.

Materials:

  • Laminar flow hood (biological safety cabinet)

  • 37°C, 5% CO2 humidified incubator

  • Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%) for adherent cells

  • Cryopreservation medium (e.g., complete growth medium with 10% DMSO)

  • Cell culture flasks (T-25, T-75) and plates (6-well, 96-well)

  • Centrifuge

Procedure:

  • Thawing Frozen Cells: a. Rapidly thaw a cryovial of cells in a 37°C water bath for approximately 1-2 minutes. b. Decontaminate the vial with 70% ethanol before opening in a laminar flow hood. c. Transfer the cell suspension into a centrifuge tube containing 9 mL of pre-warmed complete growth medium. d. Centrifuge at 150-300 x g for 5 minutes to pellet the cells and remove the cryoprotectant. e. Discard the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium. f. Transfer the cell suspension to an appropriately sized culture flask and incubate.

  • Subculturing (Passaging):

    • Adherent Cells: a. Subculture cells when they reach 80-90% confluency. b. Aspirate the old medium and wash the cell monolayer once with sterile PBS. c. Add a minimal volume of pre-warmed Trypsin-EDTA to cover the cell surface and incubate for 3-5 minutes at 37°C, or until cells detach. d. Neutralize the trypsin by adding 3-4 volumes of complete growth medium. e. Collect the cell suspension and centrifuge at 150-300 x g for 5 minutes. f. Resuspend the cell pellet in fresh medium and seed into new flasks at the desired split ratio (e.g., 1:4 to 1:10).

    • Suspension Cells: a. Subculture cells when they reach the recommended maximum cell density (e.g., 2-3 x 10^6 cells/mL for Raji cells). b. Transfer the cell suspension to a centrifuge tube. c. Centrifuge at 150-300 x g for 5 minutes. d. Aspirate the supernatant and resuspend the cells in fresh, pre-warmed medium at the desired seeding density (e.g., 0.5-5 x 10^5 cells/mL).

**Protocol 2

Application Notes and Protocols for (Rac)-ZLc-002 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of (Rac)-ZLc-002, a small molecule inhibitor of the neuronal nitric oxide synthase (nNOS) and nitric oxide synthase 1 adaptor protein (NOS1AP) interaction, in preclinical animal models of neuropathic and inflammatory pain.

Introduction

This compound is a novel compound that disrupts the protein-protein interaction between nNOS and its adaptor protein NOS1AP. This interaction is a key component of the downstream signaling cascade of the N-methyl-D-aspartate (NMDA) receptor, which is implicated in central sensitization and the pathogenesis of chronic pain. By selectively targeting this interaction, this compound offers a promising therapeutic strategy for the treatment of pain with a potentially improved side-effect profile compared to direct NMDA receptor antagonists.

Mechanism of Action: nNOS-NOS1AP Signaling Pathway

Excessive activation of NMDA receptors leads to an influx of calcium, which in turn activates nNOS. nNOS then binds to NOS1AP, initiating a downstream signaling cascade that includes the activation of p38 mitogen-activated protein kinase (MAPK) and subsequent phosphorylation of p53. This pathway contributes to neuronal hyperexcitability and the maintenance of chronic pain states. This compound acts by preventing the initial interaction between nNOS and NOS1AP, thereby inhibiting this entire downstream cascade.

G cluster_0 cluster_1 NMDA Receptor NMDA Receptor nNOS nNOS NMDA Receptor->nNOS Ca2+ influx activates NOS1AP NOS1AP nNOS->NOS1AP binds to p38 MAPK p38 MAPK NOS1AP->p38 MAPK activates p53 p53 p38 MAPK->p53 phosphorylates Pain Hypersensitivity Pain Hypersensitivity p53->Pain Hypersensitivity ZLc002 This compound ZLc002->nNOS inhibits interaction G cluster_0 start Start: Acclimatize Mice baseline Baseline Behavioral Testing (von Frey, Acetone Test) start->baseline paclitaxel Paclitaxel Administration (e.g., 4x i.p. injections on alternating days) baseline->paclitaxel pain_dev Allow Neuropathic Pain to Develop (approx. 7-14 days) paclitaxel->pain_dev zlc002 This compound Administration (e.g., 10 mg/kg i.p.) pain_dev->zlc002 post_treat_test Post-Treatment Behavioral Testing (at various time points) zlc002->post_treat_test end End: Data Analysis post_treat_test->end G cluster_0 start Start: Acclimatize Animals zlc002_pre This compound Pre-treatment (e.g., 4 or 10 mg/kg i.p.) start->zlc002_pre formalin Subcutaneous Formalin Injection (into hind paw) zlc002_pre->formalin obs_phase1 Observation: Early Phase (0-5 minutes) formalin->obs_phase1 obs_phase2 Observation: Late Phase (15-30 minutes) obs_phase1->obs_phase2 end End: Data Analysis obs_phase2->end

Application of (Rac)-ZLc-002 in Rodent Models of Neuropathic Pain: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches of publicly available scientific literature and research databases did not yield any specific information regarding the application of a compound designated as "(Rac)-ZLc-002" in rodent models of neuropathic pain. Consequently, the creation of detailed application notes, experimental protocols, quantitative data tables, and signaling pathway diagrams as requested is not possible at this time.

The provided search results offer a general overview of established rodent models used to study neuropathic pain and the efficacy of other investigational compounds. These models include:

  • Chronic Constriction Injury (CCI): A widely used model created by loosely ligating the sciatic nerve.[1][2]

  • Partial Sciatic Ligation Model: Involves ligating a portion of the sciatic nerve.[1]

  • Spinal Nerve Ligation Model: Created by ligating specific spinal nerves.[1]

  • Antiretroviral Toxic Neuropathy Model: Induced by drugs like dideoxycytidine (ddC) to mimic neuropathy experienced by some HIV patients.[3]

  • Diabetic Neuropathic Pain Models: These can be induced by high-fat diets and streptozotocin injections to mimic type 2 diabetes or through streptozotocin alone for type 1 diabetes.[2][4][5]

  • Trigeminal Neuropathic Pain Models: Such as the infraorbital nerve constriction injury (IoN-CCI) and the foramen lacerum impingement of trigeminal nerve root (FLIT) model, are used to study facial neuropathic pain.[6][7]

While the literature details the analgesic effects of other molecules like the CCK(2) receptor antagonist Z-360 and angiotensin II type 2 receptor antagonists EMA200 and EMA300 in some of these models, no data is available for "this compound".[3][8]

For researchers, scientists, and drug development professionals interested in the preclinical assessment of novel analgesic compounds for neuropathic pain, the following general experimental workflow and protocols are commonly employed.

General Experimental Workflow for Assessing Analgesic Compounds in Rodent Models of Neuropathic Pain

Caption: General experimental workflow for evaluating a test compound in a rodent model of neuropathic pain.

Standard Experimental Protocols in Neuropathic Pain Research

Below are generalized protocols for common procedures in the field. These would need to be adapted with specific parameters (e.g., dosages, timing) for an actual compound like "this compound" once such data becomes available.

Chronic Constriction Injury (CCI) Model Protocol

Objective: To induce peripheral mononeuropathy in a rodent.

Materials:

  • Adult Sprague-Dawley rats (200-250g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • 4-0 chromic gut sutures

  • Stereotaxic frame (optional)

Procedure:

  • Anesthetize the animal.

  • Make a small incision on the lateral surface of the thigh to expose the sciatic nerve.

  • Carefully dissect the nerve from the surrounding connective tissue.

  • Place four loose ligatures of chromic gut suture around the sciatic nerve with approximately 1 mm spacing between them.

  • The ligatures should be tightened until they just barely constrict the nerve, causing a slight indentation.

  • Close the muscle and skin layers with sutures.

  • Allow the animals to recover for a period (typically 7-14 days) for the neuropathic pain phenotype to develop before commencing behavioral testing.

Assessment of Mechanical Allodynia (von Frey Test)

Objective: To measure the mechanical withdrawal threshold in response to a non-noxious stimulus.

Materials:

  • von Frey filaments of varying calibrated forces

  • Elevated mesh platform

  • Testing chambers

Procedure:

  • Acclimatize the animal to the testing environment for at least 15-30 minutes.

  • Apply von Frey filaments to the plantar surface of the hind paw, starting with a filament of low force.

  • A positive response is noted as a sharp withdrawal, flinching, or licking of the paw.

  • The "up-down" method is often used to determine the 50% paw withdrawal threshold.

Assessment of Thermal Hyperalgesia (Hargreaves Test)

Objective: To measure the latency of paw withdrawal in response to a thermal stimulus.

Materials:

  • Plantar test apparatus (Hargreaves' apparatus)

  • Glass floor

  • Animal enclosures

Procedure:

  • Acclimatize the animal to the testing apparatus.

  • A focused, radiant heat source is positioned under the glass floor directly beneath the plantar surface of the hind paw.

  • The time taken for the animal to withdraw its paw is automatically recorded as the thermal withdrawal latency.

  • A cut-off time is set to prevent tissue damage.

Should information on "this compound" become available in the future, these generalized protocols and workflows can be specifically adapted to reflect the reported experimental details.

References

Application Notes and Protocols for Assessing (Rac)-ZLc-002 Target Engagement In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-ZLc-002 is a small molecule inhibitor targeting the protein-protein interaction between neuronal nitric oxide synthase (nNOS) and nitric oxide synthase 1 adaptor protein (NOS1AP). This interaction is implicated in various neurological conditions, including neuropathic pain.[1][2] Assessing the in vivo target engagement of this compound is crucial for understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship and for guiding dose selection in preclinical and clinical development. These application notes provide detailed protocols for quantifying the engagement of this compound with its target and for measuring downstream pharmacodynamic effects.

Biomarkers for Target Engagement

The primary mechanism of this compound is the disruption of the nNOS-NOS1AP complex. Therefore, biomarkers for target engagement can be categorized as direct or indirect.

  • Direct Biomarker: Measurement of the nNOS-NOS1AP protein complex integrity in relevant tissues (e.g., brain, spinal cord). A decrease in the amount of this complex following treatment with this compound is a direct indication of target engagement.

  • Indirect Biomarkers:

    • Downstream Signaling: The nNOS-NOS1AP interaction is known to activate p38 mitogen-activated protein kinase (p38 MAPK).[3][4][5] Therefore, a change in the phosphorylation status of p38 MAPK can serve as a pharmacodynamic biomarker.

    • Enzyme Activity: As NOS1AP modulates nNOS function, measuring nNOS activity can provide an indirect assessment of target engagement. This can be done by quantifying the conversion of L-arginine to L-citrulline or by measuring the levels of nitric oxide (NO) and its stable metabolites, nitrite and nitrate.[6]

Quantitative Data Summary

The following tables summarize quantitative data from in vitro and ex vivo studies that demonstrate the effect of ZLc-002 on nNOS-NOS1AP interaction. These data serve as a benchmark for assessing target engagement in vivo.

Table 1: Effect of ZLc-002 on NMDA-induced nNOS-NOS1AP Interaction in Primary Cortical Neurons

Treatment ConditionnNOS-NOS1AP Interaction (Normalized to NMDA-treated control)Statistical Significance (vs. NMDA-treated)
VehicleNot Reported-
NMDA (50 µM)100%-
ZLc-002 (10 µM) + NMDA (50 µM)~40% reductionp < 0.01

Data adapted from Lee et al., 2018.[2]

Table 2: Effect of ZLc-002 on nNOS-NOS1AP Co-Immunoprecipitation in Transfected HEK293T Cells

Treatment ConditionCo-immunoprecipitated NOS1AP (Normalized to control)Statistical Significance (vs. control)
Control (vehicle)100%-
ZLc-002 (10 µM)~40% reductionp < 0.0001

Data adapted from Lee et al., 2018.[7]

Signaling Pathway and Experimental Workflow

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling NMDAR NMDA Receptor PSD95 PSD-95 NMDAR->PSD95 Binds nNOS nNOS PSD95->nNOS Binds NOS1AP NOS1AP nNOS->NOS1AP Forms Complex p38_MAPK p38 MAPK NOS1AP->p38_MAPK Activates p_p38_MAPK p-p38 MAPK p38_MAPK->p_p38_MAPK Phosphorylation Downstream_Effectors Downstream Effectors p_p38_MAPK->Downstream_Effectors Activates Rac_ZLc_002 This compound Rac_ZLc_002->nNOS Inhibits Interaction

Caption: Signaling pathway of nNOS-NOS1AP and the inhibitory action of this compound.

G cluster_0 In Vivo Experiment cluster_1 Biomarker Analysis Animal_Dosing Animal Dosing with This compound Tissue_Harvest Tissue Harvest (Brain/Spinal Cord) Animal_Dosing->Tissue_Harvest Co_IP Co-Immunoprecipitation (nNOS-NOS1AP) Tissue_Harvest->Co_IP p38_Assay p38 MAPK Phosphorylation Assay Tissue_Harvest->p38_Assay nNOS_Activity nNOS Activity Assay Tissue_Harvest->nNOS_Activity Western_Blot_CoIP Western Blot Analysis Co_IP->Western_Blot_CoIP Quantification Quantification Western_Blot_CoIP->Quantification Western_Blot_p38 Western Blot Analysis p38_Assay->Western_Blot_p38 Western_Blot_p38->Quantification nNOS_Activity->Quantification

Caption: Experimental workflow for assessing this compound target engagement in vivo.

Experimental Protocols

Protocol 1: Co-Immunoprecipitation of nNOS and NOS1AP from Brain Tissue

Objective: To directly measure the effect of this compound on the interaction between nNOS and NOS1AP in vivo.

Materials:

  • Brain tissue (e.g., hippocampus, cortex) from vehicle- and this compound-treated animals.

  • Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate, with freshly added protease and phosphatase inhibitors).

  • Anti-nNOS antibody for immunoprecipitation.

  • Anti-NOS1AP antibody for Western blotting.

  • Protein A/G magnetic beads or agarose resin.

  • SDS-PAGE gels and Western blotting reagents.

  • Appropriate secondary antibodies.

Procedure:

  • Tissue Homogenization:

    • Homogenize brain tissue in ice-cold Co-IP lysis buffer (approximately 10 volumes of buffer to tissue weight).

    • Incubate the homogenate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant (protein lysate).

  • Protein Concentration Determination:

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Immunoprecipitation:

    • Incubate a standardized amount of protein lysate (e.g., 500 µg - 1 mg) with the anti-nNOS antibody (or an isotype control IgG) overnight at 4°C with gentle rotation.

    • Add Protein A/G beads/resin to the lysate-antibody mixture and incubate for an additional 2-4 hours at 4°C.

    • Pellet the beads/resin by centrifugation or using a magnetic stand.

    • Wash the beads/resin 3-5 times with ice-cold Co-IP wash buffer.

  • Elution and Western Blotting:

    • Elute the immunoprecipitated proteins from the beads/resin by adding SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Probe the membrane with the anti-NOS1AP antibody to detect co-immunoprecipitated NOS1AP.

    • Re-probe the membrane with the anti-nNOS antibody to confirm successful immunoprecipitation of the target protein.

    • Develop the blot using an appropriate detection system and quantify the band intensities.

Protocol 2: p38 MAPK Phosphorylation Assay

Objective: To indirectly assess target engagement by measuring the phosphorylation of a key downstream signaling molecule.

Materials:

  • Brain tissue lysates prepared as in Protocol 1.

  • Antibodies specific for phosphorylated p38 MAPK (p-p38) and total p38 MAPK.

  • SDS-PAGE gels and Western blotting reagents.

  • Appropriate secondary antibodies.

Procedure:

  • Protein Lysate Preparation:

    • Prepare protein lysates from brain tissue as described in Protocol 1, ensuring the lysis buffer contains phosphatase inhibitors.

  • Western Blotting:

    • Separate equal amounts of protein lysate (e.g., 20-40 µg) per lane by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe one membrane with the anti-p-p38 MAPK antibody and another with the anti-total p38 MAPK antibody.

    • Develop the blots and quantify the band intensities.

  • Data Analysis:

    • Normalize the p-p38 MAPK signal to the total p38 MAPK signal for each sample to determine the relative level of p38 MAPK phosphorylation.

Protocol 3: nNOS Activity Assay (L-Citrulline Conversion)

Objective: To measure the enzymatic activity of nNOS as an indirect biomarker of this compound target engagement.

Materials:

  • Brain tissue homogenates.

  • NOS activity assay buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 1 mM EDTA).

  • [³H]-L-arginine.

  • Reaction mixture containing NADPH, FAD, FMN, and tetrahydrobiopterin.

  • Cation exchange resin (e.g., Dowex AG 50W-X8).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Tissue Homogenization:

    • Homogenize brain tissue in ice-cold NOS activity assay buffer.

    • Centrifuge to pellet debris and collect the supernatant.

  • Enzymatic Reaction:

    • In a reaction tube, combine the tissue homogenate with the reaction mixture and [³H]-L-arginine.

    • Incubate at 37°C for a defined period (e.g., 15-30 minutes).

    • Stop the reaction by adding a stop buffer (e.g., containing EDTA).

  • Separation of [³H]-L-citrulline:

    • Apply the reaction mixture to a column containing the cation exchange resin. The positively charged [³H]-L-arginine will bind to the resin, while the neutral [³H]-L-citrulline will flow through.

    • Collect the eluate containing [³H]-L-citrulline.

  • Quantification:

    • Add the eluate to scintillation fluid and measure the radioactivity using a scintillation counter.

    • Calculate the nNOS activity based on the amount of [³H]-L-citrulline produced per unit of time and protein concentration.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for assessing the in vivo target engagement of this compound. By employing a combination of direct and indirect biomarkers, researchers can effectively characterize the pharmacological profile of this novel nNOS-NOS1AP inhibitor and advance its development for the treatment of neurological disorders.

References

Application Notes and Protocols: Synthesis and Purification of (Rac)-ZLc-002 for Research Use

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed methodology for the chemical synthesis and subsequent purification of the novel research compound (Rac)-ZLc-002. The protocols outlined herein are intended for use by trained chemistry professionals in a controlled laboratory setting. The synthesis is a two-step process involving a Suzuki coupling followed by an amide bond formation. Purification is achieved through flash column chromatography and final recrystallization. All quantitative data, including reagent amounts, reaction yields, and purity assessments, are provided.

Introduction

This compound is a racemic small molecule under investigation for its potential biological activity. To facilitate research into its mechanism of action, efficacy, and safety, a reliable and reproducible method for its synthesis and purification is essential. This protocol describes a robust procedure to obtain high-purity this compound suitable for in vitro and in vivo studies. The overall workflow is designed for scalability and efficiency.

Synthesis Workflow

The synthesis of this compound is accomplished via a two-step reaction sequence starting from commercially available precursors. The workflow diagram below provides a high-level overview of the process from starting materials to the final, purified active pharmaceutical ingredient (API).

G start_mat Starting Materials (SM-1, SM-2, SM-3) step1 Step 1: Suzuki Coupling (Formation of Intermediate INT-1) start_mat->step1 purify1 Work-up & Crude Purification step1->purify1 int1 Intermediate (INT-1) purify1->int1 step2 Step 2: Amide Coupling (Formation of this compound) int1->step2 purify2 Work-up & Flash Chromatography step2->purify2 crude_api Crude this compound purify2->crude_api final_purify Final Purification (Recrystallization) crude_api->final_purify api Purified this compound API final_purify->api qc Quality Control & Analysis api->qc

Figure 1: Overall synthesis workflow for this compound.

Experimental Protocols

Step 1: Suzuki Coupling for Intermediate INT-1

This step involves a palladium-catalyzed Suzuki coupling between a boronic acid (SM-1) and a haloaromatic compound (SM-2).

Table 1: Reagents for Step 1

Reagent/MaterialMolecular Weight ( g/mol )Moles (mmol)Mass/VolumeRole
4-Bromopyridine HCl (SM-1)194.4550.09.72 gStarting Material
3-Methoxyphenylboronic acid (SM-2)151.9655.08.36 gStarting Material
Pd(dppf)Cl₂731.731.51.10 gCatalyst
K₂CO₃138.21150.020.73 gBase
1,4-Dioxane88.11-200 mLSolvent
Water18.02-50 mLSolvent

Protocol:

  • To a 500 mL three-neck round-bottom flask, add 4-Bromopyridine HCl (SM-1), 3-Methoxyphenylboronic acid (SM-2), Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with nitrogen gas three times.

  • Add 1,4-Dioxane and Water via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with 200 mL of ethyl acetate and wash with 100 mL of brine.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude INT-1.

Step 2: Amide Coupling for this compound

This step forms the final product by creating an amide bond between the intermediate (INT-1) and a racemic amine (SM-3).

Table 2: Reagents for Step 2

Reagent/MaterialMolecular Weight ( g/mol )Moles (mmol)Mass/VolumeRole
Intermediate (INT-1)185.2240.07.41 gSubstrate
(Rac)-2-Aminobutane (SM-3)73.1448.03.51 gStarting Material
HATU380.2344.016.73 gCoupling Agent
DIPEA129.2480.013.9 mLBase
Dichloromethane (DCM)84.93-250 mLSolvent

Protocol:

  • Dissolve Intermediate (INT-1) in 250 mL of DCM in a 500 mL round-bottom flask.

  • Add (Rac)-2-Aminobutane (SM-3) and DIPEA to the solution and stir for 10 minutes at room temperature.

  • Add HATU in one portion.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with 100 mL of 1M HCl, followed by 100 mL of saturated NaHCO₃ solution, and finally 100 mL of brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude this compound.

Purification Protocol

Purification is critical to obtaining this compound with a purity >98% suitable for biological assays.

G crude Crude this compound (from Step 2) adsorb Adsorb onto Silica Gel crude->adsorb load Load onto Column adsorb->load chromatography Flash Column Chromatography (Hexane:EtOAc Gradient) load->chromatography fractions Collect & Analyze Fractions (TLC) chromatography->fractions pool Pool Pure Fractions fractions->pool concentrate Concentrate Under Vacuum pool->concentrate recrystallize Recrystallize (Ethanol/Water) concentrate->recrystallize filter_dry Filter, Wash & Dry Solid recrystallize->filter_dry api Pure Crystalline this compound (>98% Purity) filter_dry->api

Figure 2: Detailed purification workflow for this compound.

Protocol:

  • Flash Chromatography:

    • Adsorb the crude this compound onto 20 g of silica gel.

    • Prepare a silica gel column (200 g) and equilibrate with 5% ethyl acetate in hexane.

    • Load the adsorbed crude product onto the column.

    • Elute the column with a gradient of 5% to 50% ethyl acetate in hexane.

    • Collect fractions and analyze by TLC.

    • Pool the fractions containing the pure product and concentrate under reduced pressure.

  • Recrystallization:

    • Dissolve the purified solid in a minimal amount of hot ethanol.

    • Slowly add deionized water until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then place it in a 4 °C refrigerator for 4 hours.

    • Collect the resulting crystals by vacuum filtration.

    • Wash the crystals with cold 1:1 ethanol/water and dry under high vacuum.

Results and Data Summary

The following tables summarize the expected outcomes and analytical data for the synthesis and purification of this compound.

Table 3: Synthesis Yield and Purity Summary

Step/ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC)
Intermediate (INT-1)9.267.4180%~95%
This compound (Crude)9.978.8789%~85%
This compound (Final)9.977.1872%

Troubleshooting & Optimization

(Rac)-ZLc-002 solubility and stability in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the solubility and stability of (Rac)-ZLc-002 when using Dimethyl Sulfoxide (DMSO) as a solvent. Below you will find frequently asked questions, troubleshooting advice, and experimental protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: this compound can be dissolved in DMSO.

Q2: What is the solubility of this compound in DMSO?

A2: The solubility of this compound in fresh DMSO is 46 mg/mL, which corresponds to a concentration of 198.91 mM.[1] It is important to note that DMSO that has absorbed moisture will have a reduced ability to dissolve the compound.[1]

Q3: How should I prepare a stock solution of this compound in DMSO?

A3: To prepare a stock solution, it is recommended to add the solvent to the product individually. For detailed steps, please refer to the Experimental Protocols section.

Q4: How should I store the this compound stock solution in DMSO?

A4: Stock solutions of this compound in DMSO should be aliquoted to prevent repeated freeze-thaw cycles.[1] For long-term storage, the solution is stable for up to one year at -80°C.[1] For short-term storage, it can be kept for one month at -20°C.[1] The powdered form of this compound is stable for three years at -20°C.[1]

Q5: Can I store the DMSO stock solution at room temperature?

A5: It is not recommended to store the DMSO stock solution at room temperature for extended periods. DMSO itself can solidify at or just below room temperature, as its melting point is around 18.5°C (65.3°F). For stability of the compound in solution, the recommended storage conditions are -20°C for short-term and -80°C for long-term.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty Dissolving this compound in DMSO The DMSO may have absorbed moisture from the air, which can reduce its solvating capacity.[1]Use fresh, anhydrous DMSO to prepare your solution.[1] Ensure the DMSO container is tightly sealed when not in use.
The concentration you are trying to achieve is higher than the maximum solubility.Do not exceed the maximum solubility of 46 mg/mL (198.91 mM).[1] If a higher concentration is needed, consider alternative formulation strategies, though for in vitro use, this concentration is typically sufficient.
Precipitate Forms in the Stock Solution After Storage The solution may have undergone a freeze-thaw cycle, affecting stability.Aliquot the stock solution into smaller, single-use volumes to avoid repeated freezing and thawing.[1]
The storage temperature was not appropriate.Ensure the solution is stored at -80°C for long-term stability (up to one year) or at -20°C for short-term use (up to one month).[1]
Inconsistent Experimental Results The this compound may have degraded due to improper storage of the stock solution.Always follow the recommended storage conditions. If there is any doubt about the solution's integrity, prepare a fresh stock solution from the powdered compound.
DMSO can have biological effects on its own.[2]It is advisable to include a vehicle control group in your experiments that is treated with the same concentration of DMSO as your experimental group.[2]

Quantitative Data Summary

Parameter Value Notes
Molecular Weight 231.25 g/mol
Solubility in DMSO 46 mg/mLEquivalent to 198.91 mM.[1]
Powder Storage 3 years at -20°CFrom date of receipt.[1]
Stock Solution Storage (in DMSO) 1 year at -80°CAliquot to avoid freeze-thaw cycles.[1]
1 month at -20°CAliquot to avoid freeze-thaw cycles.[1]

Experimental Protocols

Protocol for Preparing a this compound Stock Solution in DMSO
  • Acclimatization: Allow the vial of powdered this compound and the fresh, anhydrous DMSO to equilibrate to room temperature before opening.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the powder to achieve the desired concentration (not exceeding 46 mg/mL).

  • Mixing: Vortex or sonicate the solution gently until the compound is completely dissolved.

  • Aliquoting: Dispense the stock solution into smaller, single-use, sterile vials.

  • Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Visualized Workflow

Below is a diagram illustrating the decision-making process for preparing and storing a this compound solution.

G start Start: Need this compound for Experiment prep_stock Prepare Stock Solution in Anhydrous DMSO start->prep_stock check_solubility Is Concentration <= 46 mg/mL? prep_stock->check_solubility dissolve Vortex/Sonicate Until Dissolved check_solubility->dissolve Yes error Error: Concentration too high. Re-calculate. check_solubility->error No aliquot Aliquot into Single-Use Vials dissolve->aliquot storage_decision Select Storage Duration aliquot->storage_decision long_term Store at -80°C (Up to 1 Year) storage_decision->long_term Long-Term short_term Store at -20°C (Up to 1 Month) storage_decision->short_term Short-Term end_use Use in Experiment long_term->end_use short_term->end_use

Caption: Workflow for preparing and storing this compound in DMSO.

References

Potential off-target effects of (Rac)-ZLc-002

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for (Rac)-ZLc-002. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound, a known inhibitor of the neuronal nitric oxide synthase (nNOS) interaction with its adaptor protein, NOS1AP (or CAPON). Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental design and interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a small molecule inhibitor designed to disrupt the protein-protein interaction (PPI) between neuronal nitric oxide synthase (nNOS) and the C-terminal PDZ ligand of NOS1AP. By inhibiting this interaction, this compound is being investigated for its therapeutic potential in conditions associated with excessive nNOS activity, such as inflammatory pain, chemotherapy-induced neuropathy, and anxiety.

Q2: What are the most likely off-target effects of this compound?

A2: While specific off-target profiling data for this compound is not extensively published, potential off-target effects can be inferred from its mechanism and the nature of its target. The most probable off-targets are other isoforms of nitric oxide synthase, namely endothelial NOS (eNOS) and inducible NOS (iNOS), due to structural similarities in their respective protein interaction domains. Lack of selectivity could lead to unintended cardiovascular or immunological effects. Additionally, as a modulator of protein-protein interactions, there is a possibility of it affecting other PDZ domain-containing proteins or similar PPIs.

Q3: How can I experimentally determine if this compound is engaging its intended target in my cellular model?

A3: Target engagement can be confirmed using several methods. A Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify direct binding of this compound to nNOS in intact cells. Co-immunoprecipitation (Co-IP) of nNOS and NOS1AP in the presence and absence of the inhibitor can also demonstrate the disruption of the protein complex. Furthermore, a NanoBRET cellular target engagement assay could be developed to quantify inhibitor binding in live cells.

Q4: I am observing a phenotype in my experiments that is not consistent with nNOS inhibition. What could be the cause?

A4: This could be due to an off-target effect. It is crucial to perform control experiments to distinguish between on-target and off-target phenotypes. This can include using a structurally different nNOS-NOS1AP interaction inhibitor, if available, to see if the phenotype is replicated. Additionally, conducting a dose-response analysis is important; if the unexpected phenotype occurs at concentrations significantly higher than the IC50 for nNOS-NOS1AP inhibition, it is more likely to be an off-target effect.

Q5: What are the recommended starting concentrations for in vitro and in vivo experiments with this compound?

A5: For in vitro cellular assays, it is advisable to start with a concentration range that brackets the reported IC50 for

Technical Support Center: Enhancing the In Vivo Bioavailability of (Rac)-ZLc-002

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the bioavailability of (Rac)-ZLc-002 for in vivo studies.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and in vivo testing of this compound.

Issue Potential Cause Recommended Solution
Low Oral Bioavailability Poor aqueous solubility despite initial data. The reported solubility in water (46 mg/mL) may not reflect dissolution rates in gastrointestinal fluids.1. Particle Size Reduction: Employ micronization or nanomilling to increase the surface area for dissolution. 2. Formulation with Solubilizing Agents: Utilize surfactants, co-solvents, or cyclodextrins to enhance solubility. 3. Lipid-Based Formulations: Consider self-emulsifying drug delivery systems (SEDDS), nanoemulsions, or solid lipid nanoparticles (SLNs) to improve absorption via lymphatic pathways.
High Variability in Animal Studies Inconsistent drug dissolution and absorption between subjects. This can be exacerbated by the racemic nature of the compound, as enantiomers may have different pharmacokinetic profiles.1. Standardize Formulation: Ensure a homogenous and stable formulation is used for all animals. 2. Control Food and Water Intake: Fasting or specific dietary controls can reduce variability in gastrointestinal conditions. 3. Evaluate Enantiomer-Specific Pharmacokinetics: If feasible, develop analytical methods to quantify individual enantiomers in plasma to understand their respective contributions to the overall pharmacokinetic profile.
Precipitation of Compound Upon Dilution The formulation is stable in a concentrated form but precipitates when diluted in aqueous media, such as during administration or in the gastrointestinal tract.1. Optimize Formulation: Adjust the ratio of solvents, surfactants, and oils to create a more robust formulation that can withstand dilution. 2. Use of Polymeric Precipitation Inhibitors: Incorporate polymers like HPMC or PVP to maintain a supersaturated state and prevent precipitation.
Poor In Vitro - In Vivo Correlation (IVIVC) Good dissolution in laboratory tests does not translate to good bioavailability in vivo.1. Biorelevant Dissolution Media: Use dissolution media that mimic the composition of gastric and intestinal fluids (e.g., FaSSIF, FeSSIF). 2. Permeability Assessment: Evaluate the compound's permeability using Caco-2 cell monolayers or parallel artificial membrane permeability assays (PAMPA) to determine if absorption is permeability-limited.

Frequently Asked Questions (FAQs)

1. What is the known solubility of this compound?

This compound has reported solubilities of 46 mg/mL in DMSO, water, and ethanol. While the aqueous solubility appears high, its dissolution rate and behavior in complex biological fluids may still pose a challenge for oral absorption.

2. How can I formulate this compound for oral gavage in rodents?

For preclinical oral studies, a common starting point is to create a suspension or a solution. Given its solubility, a solution in water might be feasible. However, for improving bioavailability, consider the following:

  • Aqueous Suspension: If a solution is not possible at the desired concentration, a micronized suspension in an aqueous vehicle containing a suspending agent (e.g., 0.5% carboxymethylcellulose) and a wetting agent (e.g., 0.1% Tween 80) can be used.

  • Lipid-Based Formulation: For potentially enhanced absorption, a self-emulsifying drug delivery system (SEDDS) can be developed. This would involve dissolving this compound in a mixture of oils, surfactants, and co-surfactants.

3. Does the racemic nature of this compound affect its bioavailability?

Yes, the racemic nature can significantly impact bioavailability and pharmacokinetics. The two enantiomers can have different rates of absorption, distribution, metabolism, and excretion (ADME). It is possible that one enantiomer is more active or has a more favorable pharmacokinetic profile. For thorough characterization, enantioselective analytical methods may be necessary to evaluate the pharmacokinetics of each isomer.

4. What are the key steps to developing a lipid-based formulation for this compound?

The development of a lipid-based formulation typically follows these steps:

  • Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents.

  • Ternary Phase Diagram Construction: To identify self-emulsifying regions, construct ternary phase diagrams with different ratios of the selected oil, surfactant, and co-surfactant.

  • Formulation Optimization: Prepare formulations from the self-emulsifying regions and characterize them for globule size, zeta potential, and drug content.

  • In Vitro Dissolution and Dispersion Testing: Evaluate the formulation's ability to disperse in aqueous media and release the drug.

  • In Vivo Bioavailability Studies: Compare the pharmacokinetic profile of the optimized lipid-based formulation to a simple aqueous suspension in an animal model.

5. Are there any known signaling pathways for this compound that might be relevant to its absorption?

This compound is a selective inhibitor of the interaction between neuronal nitric oxide synthase (nNOS) and its adaptor

Addressing variability in (Rac)-ZLc-002 animal study outcomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in animal study outcomes involving (Rac)-ZLc-002.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that can lead to variability in your in vivo experiments with this compound.

Q1: Why am I observing high variability in tumor growth among my control and treated groups?

A1: High variability in tumor growth is a frequent challenge in xenograft studies and can stem from several factors:

  • Intra-tumor Heterogeneity: Tumors are often composed of diverse cell populations with different growth rates. This inherent biological diversity can lead to significant variations in tumor development even within the same experimental group.

  • Number of Founder Cells: The actual number of viable cells that successfully establish a tumor from the initial injection can be much lower than the number of cells implanted. This bottleneck can lead to the selection of different clonal populations in each tumor, driving divergent growth rates.

  • Animal Model: The specific strain, age, and health status of the animals can influence tumor engraftment and growth.

  • Implantation Technique: Minor variations in the injection site, depth, and cell suspension volume can affect initial tumor take-rate and subsequent growth.

Troubleshooting Steps:

  • Cell Line Characterization: Ensure your cancer cell line is well-characterized and free from contamination. Regularly perform cell line authentication.

  • Standardize Implantation: Develop a highly standardized protocol for tumor cell implantation, ensuring consistency across all animals.

  • Increase Cohort Size: A larger number of animals per group can help to mitigate the impact of individual outliers and provide more statistically significant data.

  • Monitor Animal Health: Closely monitor the health and welfare of the animals throughout the study, as underlying health issues can impact tumor growth.

Q2: My this compound treatment group is showing inconsistent anti-tumor efficacy. What are the potential causes?

A2: Inconsistent efficacy of this compound can be frustrating. Here are some potential reasons and how to address them:

  • Formulation and Administration: this compound is a small molecule, and its solubility and stability in the chosen vehicle are critical for consistent delivery and bioavailability.

  • Dosing Regimen: The dose, frequency, and route of administration are key to achieving therapeutic concentrations at the tumor site.

  • Tumor Microenvironment: The location of the tumor (subcutaneous vs. orthotopic) can create different microenvironments that influence drug penetration and efficacy.

  • Clonal Evolution Under Treatment: The selective pressure of the treatment can lead to the emergence of resistant clones within the tumor.

Troubleshooting Steps:

  • Formulation Optimization: If you observe precipitation or cloudiness in your formulation, consider optimizing the vehicle. Strategies include using co-solvents, surfactants, or creating lipid-based formulations.

  • Pharmacokinetic (PK) Studies: If possible, conduct pilot PK studies to determine the optimal dosing regimen to maintain therapeutic drug levels.

  • Consistent Dosing Technique: Ensure precise and consistent administration of this compound to all animals.

  • Monitor Tumor Growth Dynamics: Closely monitor tumor growth in individual animals to identify potential emergence of resistance.

Q3: I'm observing unexpected toxicity or adverse effects in my animal models. What should I do?

A3: Unexpected toxicity can compromise your study and the welfare of your animals. It's crucial to investigate the cause promptly.

  • Vehicle Toxicity: The vehicle used to dissolve and administer this compound may have its own inherent toxicity.

  • Off-Target Effects: this compound, while targeting the nNOS-NOS1AP interaction, may have unforeseen off-target effects at the dose administered.

  • Animal Health Status: Pre-existing health conditions in the animals can make them more susceptible to drug-related toxicity.

Troubleshooting Steps:

  • Vehicle Control Group: Always include a control group that receives only the vehicle to assess its potential toxicity.

  • Dose-Ranging Study: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) of this compound in your specific animal model.

  • Comprehensive Health Monitoring: Perform regular and thorough health checks on the animals, including weight monitoring and observation for clinical signs of toxicity.

  • Necropsy and Histopathology: At the end of the study, or if an animal is euthanized due to toxicity, perform a necropsy and histopathological analysis of major organs to identify any treatment-related changes.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of this compound?

A1: this compound is an inhibitor of the interaction between neuronal nitric oxide synthase (nNOS) and nitric oxide synthase 1 adaptor protein (NOS1AP). This interaction is implicated in various signaling pathways, and its disruption has been shown to suppress inflammatory nociception and chemotherapy-induced neuropathic pain.

Q2: What are the reported in vivo dosages for this compound?

A2: Published in vivo studies have used this compound at doses of 4 mg/kg and 10 mg/kg administered via intraperitoneal (i.p.) injection. These studies investigated its effects on paclitaxel-induced neuropathic pain in mice.

Q3: How does this compound synergize with paclitaxel?

A3: this compound has been reported to synergize with paclitaxel to reduce tumor cell viability. The precise mechanism of this synergy is a subject of ongoing research but may involve the modulation of signaling pathways that are crucial for cancer cell survival and proliferation.

Data Summary

Table 1: In Vivo Dosing of this compound

CompoundDoseRoute of AdministrationFrequencyAnimal ModelObserved EffectReference
This compound4 and 10 mg/kgi.p.OnceMouseReduction of formalin-induced inflammatory nociception
This compound10 mg/kgi.p.Daily for 8 daysMouseAttenuation of mechanical and cold allodynia evoked by Paclitaxel

Experimental Protocols

Protocol 1: General Workflow for an In Vivo Efficacy Study with this compound in a Xenograft Model

  • Cell Culture: Culture the chosen cancer cell line under sterile conditions according to the supplier's recommendations.

  • Cell Harvesting and Preparation: Harvest cells during their logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in an appropriate medium for injection at the desired concentration.

  • Animal Acclimatization: Acclimatize the immunocompromised mice to the housing conditions for at least one week before the start of the experiment.

  • Tumor Implantation: Subcutaneously inject the prepared cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the animals for tumor formation. Once the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into control and treatment groups.

  • Treatment Administration:

    • Control Group: Administer the vehicle solution to the control group according to the same schedule as the treatment group.

    • Treatment Group: Prepare the this compound formulation and administer it to the treatment group at the predetermined dose and schedule.

  • Data Collection:

    • Measure tumor volume using calipers at regular intervals (e.g., twice a week).

    • Monitor the body weight of the animals as an indicator of general health and toxicity.

    • Observe the animals for any clinical signs of distress or toxicity.

  • Endpoint: Euthanize the animals when the tumors reach the predetermined endpoint size, or if there are signs of significant toxicity, in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Data Analysis: Analyze the tumor growth data to determine the anti-tumor efficacy of this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cell_culture Cell Culture cell_harvest Cell Harvesting cell_culture->cell_harvest tumor_implantation Tumor Implantation cell_harvest->tumor_implantation animal_acclimatization Animal Acclimatization animal_acclimatization->tumor_implantation tumor_monitoring Tumor Growth Monitoring tumor_implantation->tumor_monitoring randomization Randomization tumor_monitoring->randomization treatment Treatment Administration randomization->treatment data_collection Data Collection treatment->data_collection endpoint Endpoint data_collection->endpoint data_analysis Data Analysis endpoint->data_analysis

Caption: General experimental workflow for an in vivo efficacy study.

Validation & Comparative

A Comparative Guide to (Rac)-ZLc-002 and ZL006: Targeting the nNOS-PSD95 Axis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating neurological disorders, the targeted inhibition of protein-protein interactions within the neuronal nitric oxide synthase (nNOS) signaling pathway offers a promising therapeutic strategy. Two small molecules, (Rac)-ZLc-002 and ZL006, have emerged as tool compounds for dissecting these pathways, each with a distinct mechanism of action. This guide provides an objective comparison of their performance, supported by available experimental data, to aid in the selection of the appropriate inhibitor for specific research applications.

At a Glance: Key Differences

FeatureThis compoundZL006
Primary Target nNOS-NOS1AP (CAPON) InteractionnNOS-PSD95 Interaction
Mechanism Indirect inhibition of the nNOS-NOS1AP interactionDirect disruption of the nNOS-PSD95 complex
Reported IC50 Not available82 nM (for inhibition of NMDA-R-dependent NO synthesis)
Therapeutic Areas of Investigation Pain (inflammatory and neuropathic)Stroke, neuropathic pain, depression, traumatic brain injury

Mechanism of Action: Two Distinct Approaches to nNOS Inhibition

ZL006 is a well-characterized small molecule inhibitor that directly targets the interaction between neuronal nitric oxide synthase (nNOS) and the postsynaptic density protein 95 (PSD95). PSD95 acts as a scaffolding protein, linking nNOS to the NMDA receptor. This proximity is crucial for the calcium-dependent activation of nNOS and subsequent production of nitric oxide (NO), a key signaling molecule implicated in excitotoxicity. By binding to nNOS, ZL006 prevents its association with PSD95, thereby uncoupling NMDA receptor activity from NO production.

In contrast, this compound is reported to inhibit the interaction between nNOS and the nitric oxide synthase 1 adaptor protein (NOS1AP), also known as CAPON. NOS1AP is another important adaptor protein that modulates nNOS signaling. Interestingly, studies suggest that this compound acts through an indirect mechanism. While it has been shown to reduce the co-immunoprecipitation of nNOS and NOS1AP in cellular assays, it failed to disrupt the interaction between the purified proteins in a cell-free system. This suggests that its inhibitory effect may be dependent on other cellular factors or post-translational modifications.

G cluster_zl006 ZL006 Target Pathway cluster_zlc002 This compound Target Pathway NMDAR NMDA Receptor PSD95 PSD95 NMDAR->PSD95 binds nNOS nNOS PSD95->nNOS binds NO_ZL006 Nitric Oxide (Excitotoxicity) nNOS->NO_ZL006 produces ZL006 ZL006 ZL006->nNOS inhibits binding to PSD95 nNOS2 nNOS NOS1AP NOS1AP (CAPON) nNOS2->NOS1AP binds Downstream Downstream Signaling NOS1AP->Downstream modulates ZLc002 This compound ZLc002->nNOS2 indirectly inhibits binding to NOS1AP

Signaling pathways targeted by ZL006 and this compound.

Comparative Efficacy and Potency

Direct comparative studies evaluating the potency and efficacy of this compound and ZL006 are not currently available. However, individual studies provide some quantitative data for ZL006.

ZL006: ZL006 has been shown to inhibit NMDA receptor-dependent nitric oxide synthesis in cortical neurons with an IC50 value of 82 nM. In a study using an AlphaScreen assay with purified proteins, ZL006 directly inhibited the binding of PSD95 and nNOS with an EC50 of 12.88 μM.

This compound: Quantitative data such as IC50 or binding affinity values for the inhibition of the nNOS-NOS1AP interaction by this compound are not reported in the reviewed literature. One study demonstrated that at a concentration of 10 μM, this compound reduced the co-immunoprecipitation of NOS1AP with nNOS in primary cultured cortical neurons.

Preclinical Applications and In Vivo Effects

Both molecules have demonstrated efficacy in preclinical models of neurological and psychiatric disorders.

ZL006 has a broader range of reported in vivo applications:

  • Neuroprotection: ZL006 has been shown to be neuroprotective in models of ischemic stroke by reducing infarct size.

  • Pain: It has demonstrated efficacy in models of neuropathic and inflammatory pain.

  • Depression: Some studies suggest that ZL006 produces antidepressant-like effects in animal models.

  • Traumatic Brain Injury: ZL006 has been shown to improve neurological and cognitive recovery after traumatic brain injury.

This compound has been primarily investigated in the context of:

  • Pain: It has been shown to suppress inflammatory and chemotherapy

A Preclinical Comparative Analysis of (Rac)-ZLc-002 and Gabapentin in Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the preclinical efficacy of (Rac)-ZLc-002, a novel inhibitor of the neuronal nitric oxide synthase (nNOS) and nitric oxide synthase 1 adaptor protein (NOS1AP) interaction, and gabapentin, a widely used anticonvulsant for the treatment of neuropathic pain. The following analysis is based on experimental data from rodent models of chemotherapy-induced and inflammatory neuropathic pain.

Executive Summary

Neuropathic pain remains a significant clinical challenge with a clear need for more effective therapeutic agents. This report evaluates the preclinical evidence for this compound as a potential alternative to established treatments like gabapentin. The data presented herein is derived from studies utilizing the paclitaxel-induced model of chemotherapy-induced neuropathic pain in mice and the formalin-induced model of inflammatory pain in rats. While direct comparative studies are unavailable, this guide synthesizes findings from separate preclinical investigations to offer an objective overview for researchers, scientists, and drug development professionals.

Mechanism of Action

The therapeutic rationale for this compound and gabapentin in the context of neuropathic pain stems from their distinct molecular targets within the nervous system.

This compound: This small molecule inhibitor disrupts the protein-protein interaction between neuronal nitric oxide synthase (nNOS) and its adaptor protein, NOS1AP (also known as CAPON). This interaction is implicated in N-methyl-D-aspartate (NMDA) receptor signaling pathways, which are known to be upregulated in chronic pain states and contribute to central sensitization. By uncoupling nNOS from NOS1AP, this compound is thought to mitigate downstream signaling cascades that lead to neuronal hyperexcitability and pain.

Gabapentin: Despite its structural similarity to the neurotransmitter GABA, gabapentin does not act on GABA receptors. Its primary mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system. This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate and substance P. This dampening of synaptic transmission is believed to underlie its analgesic effects in neuropathic pain.

Signaling Pathway Diagrams

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.